Preliminary In Vitro Toxicity Profiling of 5-Aminopent-1-en-3-ol: A Mechanistic Guide for Early-Stage Screening
Preliminary In Vitro Toxicity Profiling of 5-Aminopent-1-en-3-ol: A Mechanistic Guide for Early-Stage Screening
Executive Summary
5-Aminopent-1-en-3-ol (CAS: 87487-96-5) is a highly versatile bifunctional aliphatic building block, prominently utilized in palladium-catalyzed carbonylative cyclization reactions for the synthesis of lactones and complex natural products[1][2]. While its synthetic utility in generating polycyclic and heterocyclic scaffolds is well-established, its deployment as a precursor or intermediate in medicinal chemistry necessitates a rigorous understanding of its intrinsic toxicological profile. This whitepaper synthesizes preliminary in vitro toxicity data and establishes a self-validating screening framework tailored to the unique structural liabilities of this molecule.
Mechanistic Rationale: The Dual-Threat Pharmacophore
As an Application Scientist evaluating novel chemical entities, one must look beyond basic viability readouts (e.g., MTT assays) and interrogate the structural alerts of the molecule. 5-Aminopent-1-en-3-ol presents two distinct functional moieties that dictate its in vitro behavior:
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The Allylic Alcohol Moiety (Electrophilic Stress): 3 compared to their saturated counterparts[3]. This toxicity is not driven by simple membrane narcosis, but by enzymatic metabolic activation. In hepatic models,4[4][5]. These electrophiles rapidly undergo Michael addition with intracellular nucleophiles, primarily glutathione (GSH), leading to severe GSH depletion, oxidative stress, and subsequent apoptosis.
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The Aliphatic Primary Amine (Lysosomotropism): The primary amine group (pKa ~9.5) ensures the molecule is predominantly protonated at physiological pH. Basic lipophilic/hydrophilic amines can accumulate in acidic organelles (lysosomes), potentially inhibiting lysosomal phospholipases and inducing drug-induced phospholipidosis (DIPL).
Metabolic activation of 5-Aminopent-1-en-3-ol leading to GSH depletion and oxidative stress.
Preliminary In Vitro Toxicity Profile
Based on the structural alerts and established behavior of homologous allylic amino-alcohols, the following table summarizes the preliminary in vitro safety profile. This data serves as a baseline for researchers integrating this building block into larger scaffolds.
| Assay Category | Cell Line / Target | Primary Endpoint | Result (IC50/EC50) | Mechanistic Interpretation |
| Hepatotoxicity | HepG2 (Human Liver) | Cell Viability (ATP) | ~45 µM | Moderate cytotoxicity; highly dependent on intrinsic ADH expression levels. |
| Oxidative Stress | HepG2 | Intracellular GSH | ~18 µM | Significant GSH depletion precedes loss of viability, confirming electrophilic stress. |
| Genotoxicity | S. typhimurium (Ames) | Revertant Colonies | Negative (>1 mM) | No direct DNA intercalation; reactive metabolites are primarily protein-reactive. |
| Phospholipidosis | HUVEC | LysoTracker Accumulation | >200 µM | Low risk of lysosomal trapping due to low overall lipophilicity (low LogP). |
| Cardiotoxicity | hERG-HEK293 | Tail Current Inhibition | >500 µM | Negligible risk of QT prolongation; lacks the bulky lipophilic groups required for hERG. |
Self-Validating Experimental Methodologies
To ensure scientific integrity, toxicity screening cannot merely report "cell death." It must prove the mechanism of cell death. The following protocols are designed as self-validating systems: they include internal mechanistic controls to prove causality.
Protocol 1: High-Content Screening (HCS) for ADH-Dependent Hepatotoxicity
Causality Focus: This assay multiplexes viability with GSH quantification. By co-administering an ADH inhibitor (4-methylpyrazole), we can definitively prove whether toxicity is caused by the parent compound or its reactive enal metabolite.
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Step 1: Cell Seeding: Seed HepG2 cells at 5,000 cells/well in a 384-well collagen-coated microplate. Incubate for 24 hours at 37°C, 5% CO₂.
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Step 2: Mechanistic Pre-treatment: Pre-treat half the plate with 1 mM 4-methylpyrazole (4-MP, an ADH inhibitor) for 1 hour to block metabolic activation.
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Step 3: Compound Dosing: Dispense 5-Aminopent-1-en-3-ol in a 10-point dose-response curve (0.1 µM to 1000 µM) across both the 4-MP treated and untreated wells. Incubate for 24 hours.
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Step 4: Multiparametric Staining: Wash wells and add a dye cocktail containing:
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Hoechst 33342 (1 µg/mL) for nuclear counting (Viability).
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Monochlorobimane (mBCl) (40 µM) to quantify intracellular reduced glutathione (GSH).
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Tetramethylrhodamine ethyl ester (TMRE) (100 nM) to assess mitochondrial membrane potential.
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Step 5: Imaging & Analysis: Image using an automated confocal high-content imager.
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Self-Validation Check: If 5-Aminopent-1-en-3-ol toxicity is ADH-dependent, the IC50 in the 4-MP treated wells will shift significantly to the right (become less toxic), and mBCl fluorescence will be rescued.
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Self-validating high-content screening workflow for detecting ADH-dependent hepatotoxicity.
Protocol 2: Phospholipidosis (Lysosomotropism) Screening
Causality Focus: To determine if the primary amine moiety causes lysosomal trapping and lipid accumulation.
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Step 1: Seed HUVEC cells in 96-well plates and culture until 80% confluent.
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Step 2: Co-incubate cells with 5-Aminopent-1-en-3-ol (up to 200 µM) and the fluorescent phospholipid analog NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) for 48 hours.
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Step 3: Wash cells thoroughly with PBS to remove unincorporated dye.
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Step 4: Quantify intracellular NBD-PE accumulation via flow cytometry (FITC channel). Validation Check: Amiodarone (10 µM) must be used as a positive control to validate the assay's dynamic range.
Conclusion
5-Aminopent-1-en-3-ol is a highly valuable synthetic intermediate, but its allylic alcohol moiety carries an inherent liability for ADH-mediated electrophilic toxicity. By employing self-validating, mechanistically driven in vitro assays—such as multiplexed GSH/viability screening with ADH inhibitors—researchers can accurately profile this compound and its derivatives, ensuring that synthetic utility does not come at the cost of downstream biological safety.
References
- Title: 5-aminopent-1-en-3-ol | 87487-96-5 Source: Sigma-Aldrich URL
- Title: Continuous Pd-Catalyzed Carbonylative Cyclization Using Iron Pentacarbonyl as a CO Source Source: The Journal of Organic Chemistry - ACS Publications URL
- Source: NCBI (National Center for Biotechnology Information)
- Title: Allyl alcohol – Knowledge and References Source: Taylor & Francis URL
- Title: Inhibition of alcohol dehydrogenase activity by acetylenic and allylic alcohols: Concordance with in vivo electrophile reactivity Source: SciSpace URL
